molecular formula C13H13N3O2 B11871144 3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole

Katalognummer: B11871144
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: KYLMIBVRTYEJSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that contains both an indazole and a nitrophenyl group. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The presence of the nitrophenyl group adds to the compound’s reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the indazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-nitrophenylhydrazine
  • Cyclohexanone
  • Indazole derivatives

Uniqueness

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its combination of the nitrophenyl and indazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C13H13N3O2/c17-16(18)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14-15-13/h5-8H,1-4H2,(H,14,15)

InChI-Schlüssel

KYLMIBVRTYEJSD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.